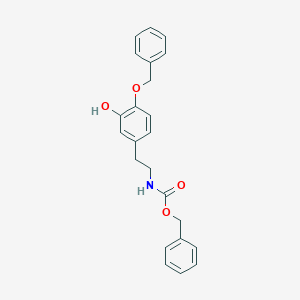

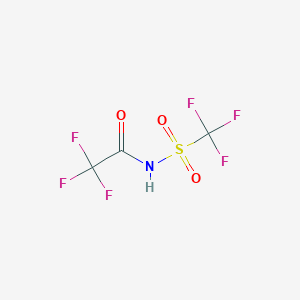

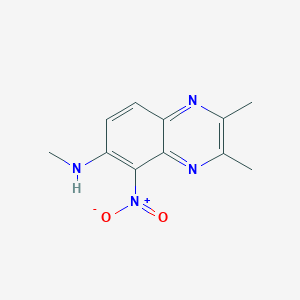

![molecular formula C12H9ClN4O4 B134345 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-48-2](/img/structure/B134345.png)

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione, also known as CM-DiI, is a fluorescent dye that is widely used in scientific research. It is a lipophilic dye that can be used to label and track cells, membranes, and organelles in vitro and in vivo.

Scientific Research Applications

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is widely used in scientific research as a fluorescent dye to label and track cells, membranes, and organelles. It has been used to study cell migration, cell proliferation, and cell differentiation. It has also been used to study the structure and function of the nervous system, including axon guidance, synapse formation, and neuronal plasticity. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has been used to study the development of the cardiovascular system, including angiogenesis and vascular remodeling.

Mechanism Of Action

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is a lipophilic dye that can be incorporated into cell membranes and other lipids. It is not metabolized by cells and does not affect cell viability or function. When excited by light of a specific wavelength, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione emits fluorescence that can be detected by fluorescence microscopy or flow cytometry. The intensity and color of the fluorescence depend on the concentration and location of the dye in the sample.

Biochemical And Physiological Effects

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has no known biochemical or physiological effects on cells or tissues. It does not interfere with cell viability, proliferation, or differentiation. However, high concentrations of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione can affect the fluidity and permeability of cell membranes, which may affect cell function.

Advantages And Limitations For Lab Experiments

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments. It is a stable and highly fluorescent dye that can be easily detected and quantified. It is also lipophilic, which allows it to label and track cells, membranes, and organelles in vitro and in vivo. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is compatible with a wide range of imaging techniques, including fluorescence microscopy, confocal microscopy, and two-photon microscopy.

However, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione also has several limitations for lab experiments. It is not suitable for long-term tracking of cells or tissues, as the dye can diffuse or be transferred to neighboring cells over time. It is also not suitable for live-cell imaging, as the dye can be toxic to cells at high concentrations. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is not suitable for quantitative analysis of cell migration or proliferation, as the dye can be diluted or lost over time.

Future Directions

There are several future directions for the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in scientific research. One direction is the development of new methods for labeling and tracking cells and tissues in vivo. This could include the use of nanoparticles or other delivery systems to target specific cells or tissues. Another direction is the development of new imaging techniques that can detect and quantify the fluorescence of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in real-time and in three dimensions. This could include the use of super-resolution microscopy or light-sheet microscopy. Finally, the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in combination with other fluorescent dyes or imaging modalities could provide new insights into the structure and function of cells and tissues.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione involves the reaction of 2-(chloromethyl)quinazoline-4,9-dione with 5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione.

properties

CAS RN |

143430-48-2 |

|---|---|

Product Name |

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione |

Molecular Formula |

C12H9ClN4O4 |

Molecular Weight |

308.68 g/mol |

IUPAC Name |

2-(chloromethyl)-5,10-dihydroxy-7-methyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |

InChI |

InChI=1S/C12H9ClN4O4/c1-3-14-7-5(11(20)15-3)10(19)8-6(9(7)18)12(21)17-4(2-13)16-8/h18-19H,2H2,1H3,(H,14,15,20)(H,16,17,21) |

InChI Key |

LSEJNEMCPRPDFA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |

SMILES |

CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CCl)O)C(=O)N1 |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |

synonyms |

Pyrimido[4,5-g]quinazoline-4,9-dione, 2-(chloromethyl)-1,6-dihydro-5,10-dihydroxy-7-methyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

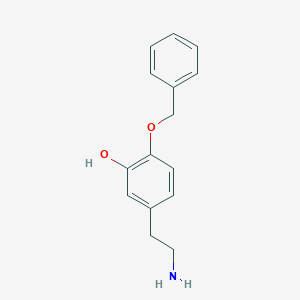

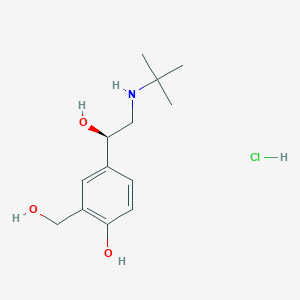

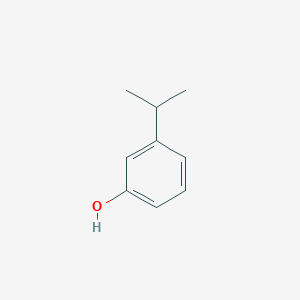

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)

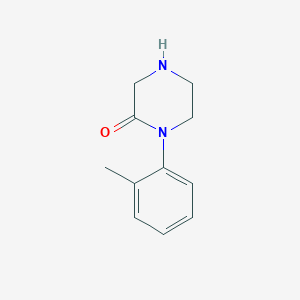

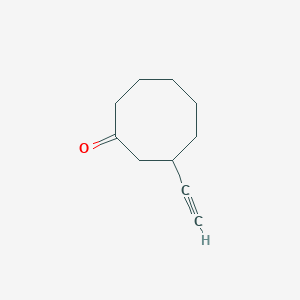

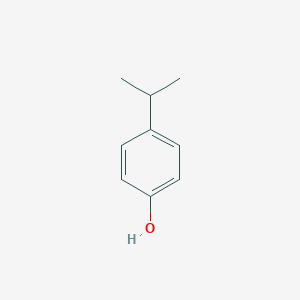

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)